molecular formula C11H19N5O B1221000 Argvalin CAS No. 52159-72-5

Argvalin

Katalognummer: B1221000
CAS-Nummer: 52159-72-5
Molekulargewicht: 237.3 g/mol
InChI-Schlüssel: JFWUBUQYKZHEIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Argvalin is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Introduction to Argvalin

This compound is classified as a 2(1H)-pyrazinone compound, characterized by its unique structure that includes an arginine and valine moiety. Its discovery was linked to marine-derived microorganisms, which have been a rich source of bioactive compounds with potential therapeutic applications.

Anticancer Activity

This compound has shown promising results in cancer research, particularly due to its cytotoxic properties against various cancer cell lines. A study evaluated the cytotoxic effects of this compound and other cyclodipeptides against human lung carcinoma (A549), human leukemia (HL60), and other cancer types. The findings indicated that this compound exhibited selective inhibitory activity against specific cancer cells, with IC50 values comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. In various studies, it was assessed for its effectiveness against different bacterial and fungal strains. While some compounds showed significant activity, this compound's performance varied, indicating the need for further investigation to fully understand its spectrum of activity .

Biotechnological Applications

This compound's role in biotechnological processes is significant, particularly in microbial fermentation and co-cultivation systems. For instance, in stirred tank bioreactor experiments, the presence of this compound was linked to enhanced production of secondary metabolites in co-cultured microbial systems . This suggests its potential utility in optimizing bioprocesses for industrial applications.

Case Study: Cytotoxicity Evaluation

A detailed evaluation of this compound's cytotoxicity involved testing against multiple cancer cell lines using the MTS assay. The results demonstrated that this compound had an IC50 value of 18.26 μM against MDA-MB-231 cells and 13.42 μM against SW480 cells, indicating its potential as a lead compound for further development in cancer therapeutics .

Cell Line IC50 (µM) Comparison
MDA-MB-23118.26Comparable to cisplatin
SW48013.42Comparable to cisplatin

Case Study: Microbial Co-Cultivation

In a study focusing on microbial co-cultivation systems, this compound levels were significantly elevated when specific strains were combined. This enhancement suggests that this compound could play a critical role in metabolic interactions within microbial communities, leading to increased production of desired metabolites .

Q & A

Basic Research Questions

Q. What biochemical pathways are primarily modulated by Argvalin in cellular models, and how can researchers validate these interactions experimentally?

To identify pathways, combine transcriptomic profiling (e.g., RNA-seq) with proteomic analysis (e.g., mass spectrometry) to map gene expression and protein activity changes. Validate findings using CRISPR-Cas9 knockouts or siRNA silencing of candidate genes to confirm functional roles . For reproducibility, ensure experimental controls (e.g., vehicle-treated cells) and replicate experiments across independent cell lines .

Q. What standardized assays are recommended for quantifying this compound’s bioactivity in vitro?

Use dose-response curves with cell viability assays (e.g., MTT or ATP luminescence) to establish IC50 values. Pair these with target-specific assays (e.g., enzyme inhibition kinetics) to differentiate cytotoxic effects from mechanistic activity. Include positive controls (e.g., known inhibitors) and validate results across multiple assay platforms .

Q. How can researchers ensure the purity and stability of this compound in experimental setups?

Employ high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection to verify purity (>95%). For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions. Document batch-specific variability and use freshly prepared solutions for critical experiments .

Advanced Research Questions

Q. How should researchers design experiments to reconcile contradictory data on this compound’s efficacy across different disease models?

Conduct systematic reviews to identify confounding variables (e.g., dosing regimens, model specificity). Perform meta-analyses to quantify effect sizes and heterogeneity. Use factorial experimental designs to isolate variables (e.g., genetic background, administration route) and apply multivariate statistics to account for interactions .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical studies?

Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, and metabolism. Validate models with in vivo sampling (e.g., plasma LC-MS/MS) and adjust formulations (e.g., nano-encapsulation) to enhance bioavailability. Cross-validate results in multiple species (e.g., rodents, non-human primates) to assess translational relevance .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Investigate off-target effects using chemoproteomics or thermal shift assays. Evaluate in vivo metabolite profiles to identify active or inhibitory derivatives. Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to align dosing schedules with target engagement timelines .

Q. What methodologies are critical for identifying this compound’s off-target effects in complex biological systems?

Combine high-content screening (e.g., phenotypic profiling) with affinity-based proteomics (e.g., pull-down assays using biotinylated this compound). Validate hits using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Contextualize findings with pathway enrichment analysis to prioritize biologically relevant interactions .

Q. How should researchers approach cross-species validation of this compound’s therapeutic mechanisms?

Use comparative genomics to identify conserved targets across species. Establish isogenic cell lines (e.g., human vs. murine) to test species-specific responses. For in vivo studies, employ humanized animal models or ex vivo organoids to bridge translational gaps .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are most robust for analyzing this compound’s dose-dependent effects in heterogeneous datasets?

Apply mixed-effects models to account for variability between experimental batches or biological replicates. Use Bayesian hierarchical modeling to integrate prior data (e.g., historical controls) and reduce false positives. For non-linear responses, employ sigmoidal curve fitting with bootstrapping to estimate confidence intervals .

Q. How can researchers distinguish between experimental artifacts and genuine biological signals in this compound studies?

Implement blinded analysis and negative controls (e.g., compound analogs with inert modifications). Use orthogonal assays (e.g., genetic rescue experiments) to confirm causality. Apply machine learning tools to detect batch effects or technical outliers in high-dimensional data .

Guidelines for Citation & Reproducibility

  • Data Availability : Share raw datasets (e.g., sequencing reads, chromatograms) via public repositories like Figshare or Zenodo, adhering to FAIR principles .
  • Methodological Transparency : Document equipment settings (e.g., HPLC gradients) and software parameters (e.g., statistical thresholds) in supplementary materials .
  • Conflict Mitigation : Disclose funding sources and employ independent replication labs to verify critical findings .

Eigenschaften

CAS-Nummer

52159-72-5

Molekularformel

C11H19N5O

Molekulargewicht

237.3 g/mol

IUPAC-Name

2-[3-(6-oxo-5-propan-2-yl-1H-pyrazin-2-yl)propyl]guanidine

InChI

InChI=1S/C11H19N5O/c1-7(2)9-10(17)16-8(6-15-9)4-3-5-14-11(12)13/h6-7H,3-5H2,1-2H3,(H,16,17)(H4,12,13,14)

InChI-Schlüssel

JFWUBUQYKZHEIA-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=C(NC1=O)CCCN=C(N)N

Kanonische SMILES

CC(C)C1=NC=C(NC1=O)CCCN=C(N)N

Key on ui other cas no.

52159-72-5

Synonyme

argvalin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.